molecular formula C12H20N2O2 B14153077 5-tert-butyl-N',N',2-trimethylfuran-3-carbohydrazide CAS No. 299921-25-8

5-tert-butyl-N',N',2-trimethylfuran-3-carbohydrazide

Cat. No.: B14153077
CAS No.: 299921-25-8
M. Wt: 224.30 g/mol
InChI Key: XALFDJRCIURNSU-UHFFFAOYSA-N
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Description

5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide is an organic compound with a complex structure that includes a furan ring, a carbohydrazide group, and several tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-tert-butyl-2-methylfuran with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl-N’,N’,2-trimethylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential bioactivity. Its furan ring and carbohydrazide group make it particularly versatile for various synthetic and biological applications .

Properties

CAS No.

299921-25-8

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

5-tert-butyl-N',N',2-trimethylfuran-3-carbohydrazide

InChI

InChI=1S/C12H20N2O2/c1-8-9(11(15)13-14(5)6)7-10(16-8)12(2,3)4/h7H,1-6H3,(H,13,15)

InChI Key

XALFDJRCIURNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)NN(C)C

Origin of Product

United States

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